2'-(Trifluoromethyl)-biphenyl-4-methanamine
CAS No.:
Cat. No.: VC18381381
Molecular Formula: C14H12F3N
Molecular Weight: 251.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12F3N |
|---|---|
| Molecular Weight | 251.25 g/mol |
| IUPAC Name | [4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
| Standard InChI | InChI=1S/C14H12F3N/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8H,9,18H2 |
| Standard InChI Key | MBOVGJIFTRTTFH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(F)(F)F |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂F₃N |
| Molecular Weight | 251.25 g/mol |
| VCID | VC18381381 |
| Storage Temperature | Ambient (hydrochloride) |
The hydrochloride salt form (CAS: 472964-20-8) has a molecular weight of 287.71 g/mol , indicating the addition of a hydrochloric acid molecule to the amine group.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2'-(Trifluoromethyl)-biphenyl-4-methanamine typically involves a multi-step sequence centered on Suzuki–Miyaura coupling and subsequent functional group transformations. A representative protocol involves:
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Coupling Reaction: A palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated aromatic precursor under inert conditions. For example, tetrakis(triphenylphosphine)palladium(0) facilitates the bond formation between 4-bromophenylmethanamine and 2-trifluoromethylphenylboronic acid in toluene at elevated temperatures .
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Workup and Purification: The crude product is purified via column chromatography or recrystallization to achieve high purity.
Reaction conditions often include:
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Catalyst: Pd(PPh₃)₄ (1–5 mol%)
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Base: Sodium carbonate (Na₂CO₃)
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Solvent: Toluene or tetrahydrofuran (THF)
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Temperature: 80–110°C
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield and scalability. Automated systems optimize parameters such as temperature, pressure, and catalyst loading, reducing byproduct formation. The hydrochloride salt is commonly isolated for improved stability during storage and transport .
Physicochemical Properties
Solubility and Stability
The free base form exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. The hydrochloride salt improves aqueous solubility, making it preferable for biological assays . The compound remains stable under ambient conditions but requires protection from prolonged exposure to light and moisture.
Spectroscopic Characteristics
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NMR: The ¹H NMR spectrum displays distinct signals for the methanamine protons (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). The ¹⁹F NMR shows a singlet near δ -60 ppm for the -CF₃ group.
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 251.25 [M+H]⁺, consistent with the molecular formula.
Reactivity and Functionalization
Amine Group Reactivity
The primary amine at the 4 position undergoes typical reactions:
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Acylation: Forms amides with acyl chlorides.
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Reductive Amination: Reacts with ketones or aldehydes in the presence of reducing agents like sodium cyanoborohydride.
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Salt Formation: Protonation with HCl yields the hydrochloride salt .
Electrophilic Aromatic Substitution
The -CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the meta and para positions of the adjacent phenyl ring. Halogenation and nitration proceed under controlled conditions.
Applications in Medicinal Chemistry
Drug Discovery
The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in central nervous system (CNS) targets. Preliminary studies suggest activity against:
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Neurological Receptors: Modulation of mGluR2 for treating anxiety and schizophrenia.
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Enzyme Inhibition: Potential inhibition of kinases involved in inflammatory pathways.
Material Science
The biphenyl scaffold contributes to liquid crystal and organic semiconductor applications. The -CF₃ group improves thermal stability and electron transport properties.
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